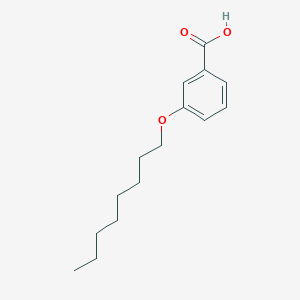

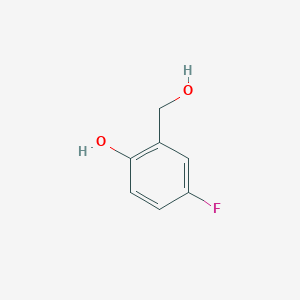

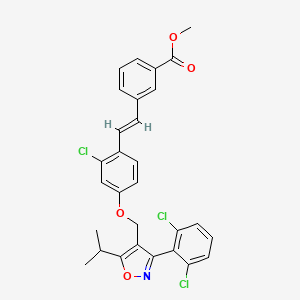

![molecular formula C8H5F3N2 B1311960 2-(三氟甲基)咪唑并[1,2-a]吡啶 CAS No. 73221-12-2](/img/structure/B1311960.png)

2-(三氟甲基)咪唑并[1,2-a]吡啶

描述

“2-(Trifluoromethyl)imidazo[1,2-a]pyridine” is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of “2-(Trifluoromethyl)imidazo[1,2-a]pyridine” has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton has also been described .Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)imidazo[1,2-a]pyridine” has been characterized using various techniques such as Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray analysis (EDX), field emission scanning electron microscopy (FESEM), thermo gravimetric analysis (TGA) and X-ray diffraction (XRD) .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction occurred in broad substrate scope under mild conditions and tolerant various functional groups .Physical And Chemical Properties Analysis

The compound “2-(Trifluoromethyl)imidazo[1,2-a]pyridine” is a solid at room temperature. It has a molecular weight of 230.15 and its IUPAC name is 2-(trifluoromethyl)imidazo[1,2-a]pyridine .科学研究应用

结构和晶体学特征

2-(三氟甲基)咪唑并[1,2-a]吡啶及其衍生物表现出结构独特性,正如对 2-甲基-6-(三氟甲基)咪唑并[1,2-a]吡啶-3-腈的研究所示。该化合物的晶体学揭示了一个具有有趣氢键相互作用的平面咪唑并[1,2-a]吡啶基团,这有助于其结构稳定性并在包括材料科学在内的各个领域中具有潜在应用 (Fun 等人,2011 年)。

广泛的治疗应用

咪唑并[1,2-a]吡啶骨架,如 2-(三氟甲基)咪唑并[1,2-a]吡啶,因其在药物化学中的广泛应用而被认为是通用的“药物偏见”骨架。它们涉及多种治疗领域,包括抗癌、抗分枝杆菌、抗利什曼原虫、抗惊厥、抗菌、抗病毒和抗糖尿病活性,突出了它们作为开发新治疗剂的基础结构的潜力 (Deep 等人,2016 年)。

合成方法创新

咪唑并[1,2-a]吡啶的合成创新,包括 2-(三氟甲基)咪唑并[1,2-a]吡啶衍生物,强调了使用温和且具有成本效益的方法。这些方法涉及易得的底物和催化剂,通过增强其生物活性,为这些化合物的药物应用做出了重大贡献 (Ravi & Adimurthy,2017 年)。

绿色合成方法

咪唑并[1,2-a]吡啶的合成,包括 2-(三氟甲基)变体,正在向更绿色和更可持续的方法发展。绿色合成方法,例如微波辅助合成、无溶剂和无催化剂技术,正被用来减少有害物质的使用,提高反应效率并最大程度地减少对环境的影响 (Patel 等人,2023 年)。

光物理性质和应用

基于咪唑并[1,2-a]吡啶的化合物,包括带有 2-(三氟甲基)部分的化合物,正在探索其光物理性质。这些化合物是细胞膜探针等应用的候选者,因为它们能够嵌入脂质双层并提供对膜动力学、水合作用和流动性的见解,这对于了解细胞健康和生化途径至关重要 (Renno 等人,2022 年)。

作用机制

Target of Action

The primary target of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine is the KRAS G12C . KRAS G12C is a common mutation in several types of cancer, and inhibiting this target can potentially treat these cancers .

Mode of Action

2-(Trifluoromethyl)imidazo[1,2-a]pyridine interacts with its target, KRAS G12C, through a covalent bond . This covalent interaction leads to the inhibition of KRAS G12C, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

The inhibition of KRAS G12C by 2-(Trifluoromethyl)imidazo[1,2-a]pyridine affects the RAS signaling pathway . This pathway is crucial for cell growth and division, and its disruption can lead to the death of cancer cells .

Result of Action

The result of the action of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine is the inhibition of cancer cell proliferation . By inhibiting KRAS G12C, the compound prevents the growth and division of cancer cells, potentially leading to their death .

安全和危害

未来方向

生化分析

Biochemical Properties

2-(Trifluoromethyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions .

Cellular Effects

The effects of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to induce cell cycle arrest, promote apoptosis, and inhibit cell proliferation in various cell types. Additionally, it affects key signaling pathways such as the PI3K/Akt/mTOR pathway, which plays a vital role in cell growth and survival .

Molecular Mechanism

At the molecular level, 2-(Trifluoromethyl)imidazo[1,2-a]pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine change over time. This compound exhibits stability under certain conditions, but it can degrade over extended periods or under specific environmental factors. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects such as inhibition of tumor growth or reduction of inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound .

Metabolic Pathways

2-(Trifluoromethyl)imidazo[1,2-a]pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body. These interactions can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain tissues, leading to localized effects. Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA and transcription factors, or to the mitochondria to influence apoptotic pathways .

属性

IUPAC Name |

2-(trifluoromethyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-5-13-4-2-1-3-7(13)12-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYILVDGCNPKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452981 | |

| Record name | 2-(Trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73221-12-2 | |

| Record name | 2-(Trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic routes to obtain 2-(trifluoromethyl)imidazo[1,2-a]pyridines?

A1: The research primarily highlights a novel synthetic route to 2-(trifluoromethyl)imidazo[1,2-a]pyridines utilizing the reaction between pyridinium alkoxycarbonylmethylides and trifluoroacetonitrile [, ]. This method offers control over the substituents on the imidazo[1,2-a]pyridine ring by varying the alkoxycarbonylmethylide precursor.

Q2: What is the significance of the reaction between pyridinium alkoxycarbonylmethylides and perfluoroalkanenitriles like trifluoroacetonitrile?

A2: This reaction is significant because it provides a direct and efficient method for synthesizing 2-(trifluoromethyl)imidazo[1,2-a]pyridines []. These compounds are valuable building blocks in organic synthesis and medicinal chemistry due to the unique properties imparted by the trifluoromethyl group and the imidazo[1,2-a]pyridine scaffold.

Q3: Can the reaction conditions influence the product distribution in the synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyridines?

A3: Yes, the research demonstrates that adjusting the reactant ratios (pyridinium alkoxycarbonylmethylide and perfluoroalkanenitrile) directly impacts the yield of desired products []. For instance, using an excess of trifluoroacetonitrile can lead to the preferential formation of pyridinium 4,5-dihydro-4-oxo-2,6-bis(trifluoromethyl)pyrimidin-5-ylide, a byproduct, instead of the target 2-(trifluoromethyl)imidazo[1,2-a]pyridine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

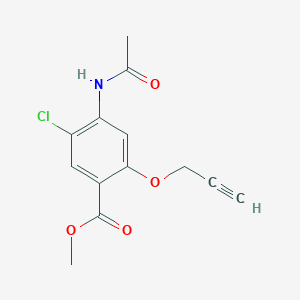

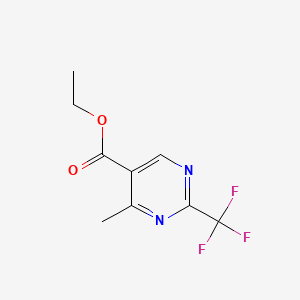

![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)

![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)

![4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B1311912.png)